

BMY 14802: In Vivo Experimental Protocols for Antipsychotic Research

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Compound of Interest

Compound Name: BMY 14802

Cat. No.: B034006

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Introduction

BMY 14802, also known as BMS-181100, is an investigational compound with a unique pharmacological profile that has been evaluated for its potential antipsychotic properties. Unlike typical and some atypical antipsychotics that primarily target dopamine D2 receptors, **BMY 14802** exhibits high affinity for sigma (σ) receptors and moderate affinity for serotonin 5-HT1A receptors, with negligible interaction with dopamine receptors.^{[1][2]} This distinct mechanism of action suggests that **BMY 14802** may offer a novel therapeutic approach for schizophrenia, potentially with a reduced risk of extrapyramidal side effects (EPS) commonly associated with dopamine receptor antagonists.^{[1][2]} Notably, in vivo studies have demonstrated that **BMY 14802** does not induce catalepsy in rats, a common preclinical indicator of EPS liability.^[2]

These application notes provide detailed protocols for key in vivo experiments designed to assess the antipsychotic potential of **BMY 14802** in rodent models. The included methodologies cover behavioral assays relevant to the positive and negative symptoms of schizophrenia, as well as potential side effects.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the effects of **BMY 14802**.

Table 1: Behavioral Effects of **BMY 14802** in Rats

Behavioral Test	Animal Model	BMY 14802 Dosage (mg/kg)	Key Findings
Latent Inhibition	Rat	5, 15, 30	Antagonized amphetamine-induced disruption of latent inhibition and enhanced latent inhibition under specific conditions.
Amphetamine-Induced Neuronal Activity	Freely moving rat	5, 10, 20	Reversed amphetamine-induced excitations of neostriatal motor-related neurons.
Catalepsy Test	Rat	Not specified	Does not induce catalepsy.
Amphetamine-Induced Locomotion	Rat	5, 10, 20	Attenuated the locomotor effects of amphetamine.
Neck Dystonia	Rat	Not specified	Reversed sigma receptor agonist-induced neck dystonia when co-administered. Did not induce dystonia on its own. [3]

Table 2: Neurochemical and Electrophysiological Effects of **BMY 14802** in Rats

Experiment	Brain Region	BMY 14802 Dosage (mg/kg)	Key Findings
Neurotensin Concentration	Nucleus Accumbens, Caudate	35 (acute and chronic)	Significantly increased neurotensin concentrations.
Electrophysiological Activity of Dopamine Neurons	Substantia Nigra (A9), Ventral Tegmental Area (A10)	2.5-10.0 (chronic, s.c.)	Reduced the number of spontaneously active A10 dopamine neurons without affecting A9 neurons. [4]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Test

This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, as amphetamine-induced hyperlocomotion is considered a surrogate for dopamine hyperactivity.[\[1\]](#)

Materials:

- Male Sprague-Dawley or Lister-Hooded rats (250-350 g)[\[1\]](#)
- Locomotor activity chambers equipped with infrared beams (e.g., plexiglass box with X, Y, and Z-axis infrared beams)[\[1\]](#)
- D-amphetamine sulfate
- **BMY 14802**
- Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
- Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

- Habituation: Habituate the rats to the locomotor activity chambers for 1-3 days for 60 minutes each day to reduce novelty-induced hyperactivity.[1]
- Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30 minutes.[1]
- Drug Administration:
 - Administer **BMY 14802** (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.
 - After a specified pretreatment time (e.g., 30 minutes), administer D-amphetamine (e.g., 1.0 mg/kg, i.p.) or saline.[5][6]
- Data Collection: Immediately after the amphetamine injection, record locomotor activity for 60-90 minutes. Activity is typically measured as the number of infrared beam breaks, which can be converted to distance traveled (cm).[1][7]
- Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Compare the total distance traveled between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Catalepsy Test (Bar Test)

This test is used to evaluate the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.[8][9]

Materials:

- Male Wistar or Sprague-Dawley rats (200-300 g)
- Catalepsy bar: a horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-12 cm above a flat surface.[9]
- **BMY 14802**
- Positive control (e.g., haloperidol, 1 mg/kg, i.p.)[10]
- Vehicle

- Stopwatch

Procedure:

- Drug Administration: Administer **BMV 14802**, haloperidol, or vehicle to the rats.
- Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.[\[10\]](#)
- Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[\[8\]](#)
- Cut-off Time: A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid causing undue stress to the animals. If the rat remains on the bar for the entire cut-off period, this time is recorded.[\[10\]](#)
- Data Analysis: The descent latency is recorded for each rat at each time point. The data can be analyzed using non-parametric tests (e.g., Kruskal-Wallis test) or ANOVA on transformed data.

Latent Inhibition Test

Latent inhibition (LI) is a measure of the ability to ignore irrelevant stimuli and is considered a model of attentional deficits in schizophrenia. Disruption of LI by amphetamine can be reversed by antipsychotic drugs.[\[11\]](#)[\[12\]](#)

Materials:

- Male Sprague-Dawley or Wistar rats
- Conditioned emotional response (CER) apparatus: a chamber with a grid floor for delivering foot shocks and a drinking spout connected to a lickometer.
- Tone generator (conditioned stimulus, CS)
- Shock generator (unconditioned stimulus, US)
- **BMV 14802**

- Amphetamine
- Vehicle

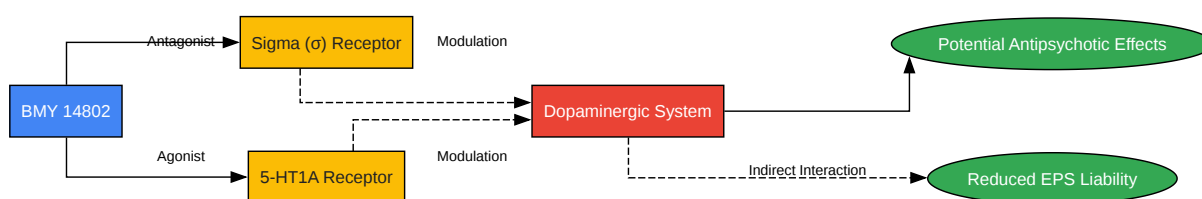
Procedure: This procedure consists of three stages, typically conducted on three consecutive days.[\[11\]](#)

- Stage 1: Pre-exposure:
 - Rats are water-deprived for 24 hours prior to this stage.
 - Place the rats in the CER apparatus and allow them to drink from the spout.
 - The "pre-exposed" group receives a series of non-reinforced presentations of the tone (e.g., 10-40 presentations). The "non-pre-exposed" group is placed in the chamber for the same duration without any tone presentations.
 - Administer **BMY 14802** or vehicle before this stage.
- Stage 2: Conditioning:
 - 24 hours after the pre-exposure stage, all rats are placed back in the chamber.
 - The tone (CS) is presented and co-terminated with a mild foot shock (US) (e.g., 0.5 mA for 0.5 seconds). This is typically repeated for 2-5 trials.
- Stage 3: Test:
 - 24 hours after conditioning, the rats are returned to the chamber and allowed to drink.
 - The tone is presented without the shock.
 - Latent inhibition is measured by the suppression of licking during the tone presentation. This is often quantified as a suppression ratio: (licks during CS) / (licks during CS + licks in a pre-CS period of the same duration). A lower suppression ratio indicates greater fear conditioning.

- **Data Analysis:** A significant difference in the suppression ratio between the pre-exposed and non-pre-exposed groups in the vehicle-treated animals demonstrates latent inhibition. The ability of **BMY 14802** to potentiate this effect or to reverse amphetamine-induced disruption of LI is the primary outcome measure.

Mandatory Visualizations

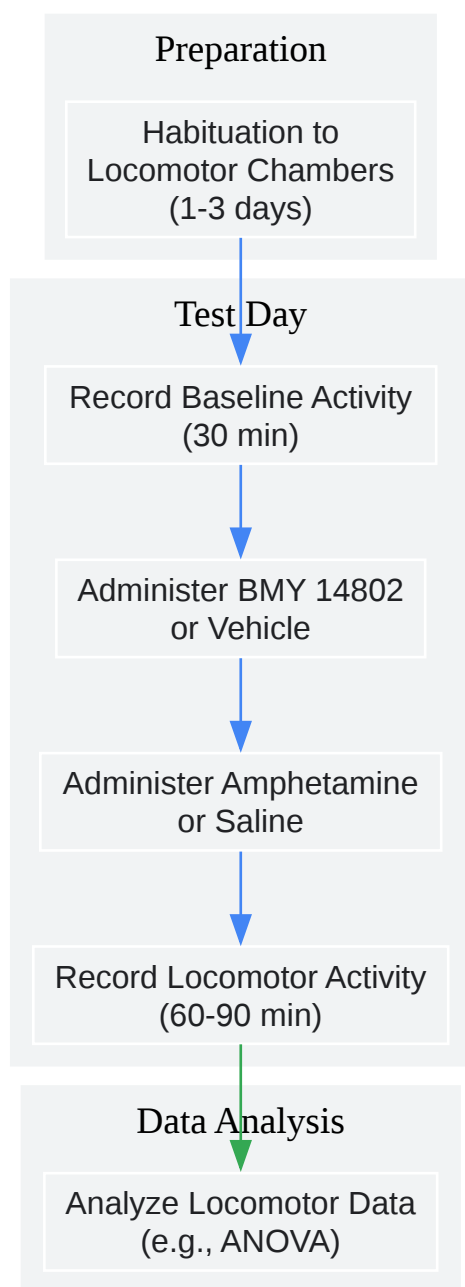
Signaling Pathway of **BMY 14802**



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Caption: Proposed signaling pathway of **BMY 14802**.

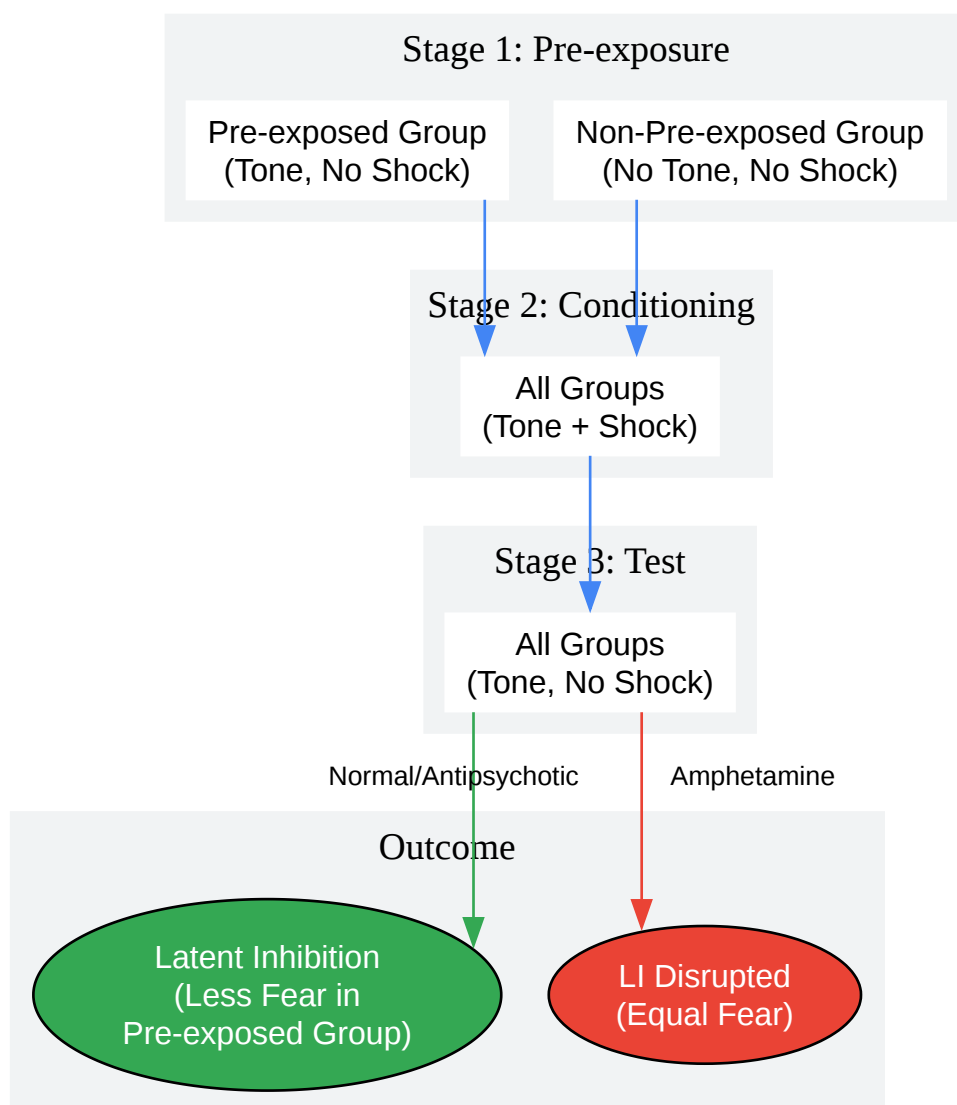
Experimental Workflow for Amphetamine-Induced Hyperlocomotion



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Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.

Logical Relationship in the Latent Inhibition Test



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References

- 1. b-neuro.com [b-neuro.com]

- 2. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of Δ FosB in the Nucleus Accumbens [frontiersin.org]
- 6. Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of Δ FosB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalepsy test in rats [protocols.io]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. The latent inhibition model of schizophrenic attention disorder. Haloperidol and sulpiride enhance rats' ability to ignore irrelevant stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of latent inhibition in the rat by the 5-HT₂ agonist DOI: effects of MDL 100,907, clozapine, risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
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